molecular formula C8H12NO3PS B12758570 O-(4-Aminophenyl) O,O-dimethyl phosphorothioate CAS No. 13244-86-5

O-(4-Aminophenyl) O,O-dimethyl phosphorothioate

Cat. No.: B12758570
CAS No.: 13244-86-5
M. Wt: 233.23 g/mol
InChI Key: CIKAVYHMBMVONV-UHFFFAOYSA-N
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Description

O-(4-Aminophenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound of significant interest in chemical research and toxicological studies. This phosphorothioate ester features a dimethyl phosphate group linked to a 4-aminophenyl moiety, a structural arrangement shared with many agrochemicals and industrially significant compounds . Researchers utilize this compound primarily as a chemical reference standard and a synthetic intermediate for developing immunochemical assays, including the production of monoclonal and polyclonal antibodies specific to organophosphate compounds . These antibodies enable the development of sensitive detection methods for pesticide residue analysis in environmental and food samples . The 4-aminophenyl group serves as a crucial functional handle for conjugation to carrier proteins, facilitating the creation of immunogens for antibody production . Studies of structural analogs, such as methyl parathion (O,O-dimethyl O-4-nitrophenyl phosphorothioate), provide insight into the potential toxicological mechanisms of this compound class, which may involve acetylcholinesterase inhibition leading to neurological effects . Research applications include investigating the environmental fate of organophosphates, developing analytical detection methods, and studying structure-activity relationships in pesticide design. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, veterinary, agricultural, or household applications of any kind. Researchers should handle this compound with appropriate safety precautions in controlled laboratory settings.

Properties

CAS No.

13244-86-5

Molecular Formula

C8H12NO3PS

Molecular Weight

233.23 g/mol

IUPAC Name

4-dimethoxyphosphinothioyloxyaniline

InChI

InChI=1S/C8H12NO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3

InChI Key

CIKAVYHMBMVONV-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Aminophenyl) O,O-dimethyl phosphorothioate typically involves the reaction of 4-aminophenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O-(4-Aminophenyl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphorothioates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of phosphorothioate have demonstrated effectiveness against various cancer cell lines, including breast (MCF7) and lung (A549) cancers.

Mechanisms of Action
The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest, particularly in the G1 phase, preventing further proliferation of cancer cells.

Agricultural Applications

Pesticide Development
this compound is structurally related to several organophosphate pesticides. Its application in pest control has been explored due to its potential to disrupt the nervous systems of pests. Research indicates that this compound may exhibit insecticidal properties similar to established pesticides, making it a candidate for development in agricultural practices.

Environmental Fate and Metabolism
Understanding the environmental fate of this compound is crucial for assessing its safety and efficacy as a pesticide. Studies have shown that compounds like this compound undergo metabolic processes in various organisms, influencing their persistence in the environment.

Case Study 1: Anticancer Efficacy

In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

Case Study 2: Agricultural Application

Research on the insecticidal properties of similar compounds revealed that they could effectively reduce pest populations in controlled environments. The application of these compounds in agricultural settings showed promise in enhancing crop yields while minimizing environmental impact.

Mechanism of Action

The mechanism of action of O-(4-Aminophenyl) O,O-dimethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among aryl phosphorothioates lie in the substituents on the phenyl ring, which significantly impact physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Substituent on Phenyl Ring Key Functional Groups logP (Predicted) Aqueous Solubility (logS) Toxicity Profile Primary Applications
O-(4-Aminophenyl) O,O-dimethyl phosphorothioate 4-Amino -NH₂ (electron-donating) ~1.5–2.0* Moderate (e.g., ~−3.5) Likely lower toxicity Research/Pharmaceuticals
Fenitrothion 3-Methyl-4-nitro -NO₂ (electron-withdrawing) ~3.5–4.0 5.6 (predicted) Moderate (LD₅₀: 250–500 mg/kg) Insecticide (mosquitoes)
Parathion-methyl 4-Nitro -NO₂ ~2.3–2.9 6.2 (predicted) High (LD₅₀: 3–6 mg/kg) Broad-spectrum insecticide
Fenthion 3-Methyl-4-(methylthio) -S-CH₃ ~4.0–4.5 Low (e.g., ~−4.8) Moderate to high Livestock ectoparasiticide
Cythioate 4-Sulfamoyl -SO₂NH₂ ~1.0–1.5 High (polar group) Low (veterinary use) Acaricide (pets)
Tolclofos-methyl 2,6-Dichloro-4-methyl -Cl, -CH₃ ~4.5–5.0 Low Low (fungicide) Agricultural fungicide

*Estimated based on the polarity of the amino group compared to nitro analogs.

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups: The amino group in the target compound likely enhances solubility compared to nitro derivatives (e.g., Fenitrothion, logP ~3.5–4.0) due to its polarity . However, this may reduce lipid membrane permeability, affecting pesticidal efficacy.
  • Toxicity: Nitro-containing compounds (e.g., Parathion-methyl) exhibit higher acute toxicity due to metabolic activation into paraoxon, a potent acetylcholinesterase inhibitor . The amino group may mitigate this by altering metabolic pathways.
  • Stability: Electron-withdrawing groups (e.g., -NO₂) increase hydrolysis resistance, whereas electron-donating groups (e.g., -NH₂) may accelerate degradation in environmental or biological systems .

Biological Activity

O-(4-Aminophenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its potential as a pesticide and its effects on various biological systems. This article explores the compound's biological activity, including its mechanism of action, toxicity, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C₉H₁₁N₁O₃PS
  • Molecular Weight : 229.24 g/mol

This compound contains a phosphorothioate group, which is significant for its biological interactions, particularly with acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

The primary mechanism of action for this compound involves the inhibition of AChE. By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh), leading to an accumulation of this neurotransmitter at synapses. This can result in overstimulation of cholinergic receptors, causing various physiological effects.

Key Effects:

  • Neurological Symptoms : Increased ACh levels can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is significant.
  • Toxicity : The compound exhibits acute toxicity, with lethal doses varying based on the exposure route (oral, dermal, inhalation).

Toxicological Studies

A variety of studies have been conducted to assess the toxicological profile of this compound. The following table summarizes findings from key studies:

Study ReferenceOrganismDose (mg/kg)Observed EffectsNotes
Mihara et al. (1978) Lactating Goats0.5Urinary excretion of metabolites; liver residuesSignificant metabolism observed with 44% excretion in urine
FAO/WHO (2003) Rats10-50Neurological symptoms; lethality at higher dosesDose-dependent response noted
J-Stage (2020) Quails1.0Decreased egg production; behavioral changesLong-term exposure effects analyzed

Metabolic Pathways

The metabolism of this compound involves several pathways that lead to various metabolites. Key metabolites include:

  • Desmethylfenitrothion : Resulting from demethylation processes.
  • Hydrolysis Products : Formed through reaction with water, leading to less toxic forms.

The metabolic fate in different organisms has been documented, showing variations based on species and exposure conditions.

Case Study 1: Environmental Impact

In a study examining the environmental fate of organophosphates, this compound was found to degrade in soil under aerobic conditions. The degradation products were less toxic and showed reduced bioaccumulation potential in aquatic organisms.

Case Study 2: Human Exposure

A case report highlighted acute poisoning in agricultural workers exposed to high concentrations during pesticide application. Symptoms included respiratory failure and convulsions, necessitating immediate medical intervention and atropine administration as an antidote.

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare O-(4-Aminophenyl) O,O-dimethyl phosphorothioate, and how is its structure validated?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions, where dimethyl phosphorothioate reacts with 4-aminophenol derivatives. Structural validation typically employs single-crystal X-ray diffraction to confirm bond angles, torsion angles, and molecular geometry. For example, crystallographic studies of analogous compounds (e.g., cythioate) reveal mirror-plane symmetry in the thiophosphate ester group and hydrogen-bonding networks .
  • Key Data : Molecular formula (C₈H₁₂NO₅PS₂), molecular weight (~310.33 g/mol), and IUPAC nomenclature should align with crystallographic data to ensure purity.

Q. Which analytical techniques are optimal for detecting this compound in biological matrices?

  • Methodology :

  • Mass Spectrometry (MS) : Electron ionization (EI) in positive-ion mode provides fragmentation patterns (e.g., m/z 277 for related phosphorothioates) .
  • Chromatography : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) separates the compound from metabolites.
    • Validation : Cross-reference retention times and spectral data with standards. For environmental samples, use GC-MS with derivatization to enhance volatility .

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in vertebrates, and how do they differ from structurally similar organophosphates?

  • Methodology :

  • In Vitro Studies : Incubate the compound with liver microsomes (e.g., rat or human) to identify oxidative metabolites via LC-MS/MS.
  • Key Pathways : Demethylation at the phosphate group and oxidation of the aminophenyl moiety to nitro or hydroxyl derivatives, analogous to fenitrothion metabolism .
    • Data Comparison : Unlike methyl parathion (which forms toxic paraoxon), this compound’s amino group may favor conjugation (e.g., glucuronidation), reducing acute toxicity .

Q. How can conflicting toxicity data for this compound be resolved across studies?

  • Methodology :

  • Dose-Response Analysis : Compare LD₅₀ values across species (e.g., rodents vs. fish) using probit models.
  • Purity Assessment : Contradictions often arise from impurities (e.g., sulfone byproducts). Validate compound purity via NMR and elemental analysis .
    • Case Study : IARC guidelines recommend standardized OECD protocols for neurotoxicity assays to minimize variability in acetylcholinesterase inhibition studies .

Q. What are the dominant environmental degradation products of this compound, and how are they characterized?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) and analyze products via LC-HRMS. Major products may include dimethyl phosphorothioic acid and 4-aminophenol.
  • Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight-driven degradation. Nitroso and quinone derivatives are expected via radical intermediates .
    • Advanced Tools : Isotope labeling (¹⁴C or ³²P) tracks degradation pathways in soil/water systems .

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